molecular formula C13H11NO4 B1347439 3-[(2-Methyl-3-furoyl)amino]benzoic acid CAS No. 298686-55-2

3-[(2-Methyl-3-furoyl)amino]benzoic acid

Cat. No. B1347439
M. Wt: 245.23 g/mol
InChI Key: ROJXTCDVXKNYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-Methyl-3-furoyl)amino]benzoic acid” is a chemical compound with the molecular formula C13H11NO4 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “3-[(2-Methyl-3-furoyl)amino]benzoic acid” consists of a benzene ring attached to a carboxylic acid group and an amine group. The amine group is further attached to a furan ring with a methyl group .

Scientific Research Applications

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The study focused on the photochemical dimerization of methyl 3-(2-furyl)acrylate . The reaction resulted in a mixture of two dimers with high regioselectivity and good stereoselectivity .
  • Methods of Application or Experimental Procedures : The study used Density Functional Theory (DFT) calculations to investigate the reaction. Benzophenone was found to act as a photosensitizer for the reaction .
  • Results or Outcomes : The results showed that the frontier orbitals interaction between the lowest singly occupied molecular orbital (LSOMO) of the triplet state and the highest occupied molecular orbital (HOMO) of the ground state accounted for the observed high regioselectivity .
  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The study focused on the double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application or Experimental Procedures : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes : The results showed that this method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The study focused on the double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application or Experimental Procedures : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO 2) as the only waste by-product .
  • Results or Outcomes : The results showed that this method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Safety And Hazards

The safety and hazards associated with “3-[(2-Methyl-3-furoyl)amino]benzoic acid” are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

3-[(2-methylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-11(5-6-18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJXTCDVXKNYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354663
Record name 3-[(2-methyl-3-furoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methyl-3-furoyl)amino]benzoic acid

CAS RN

298686-55-2
Record name 3-[(2-methyl-3-furoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.